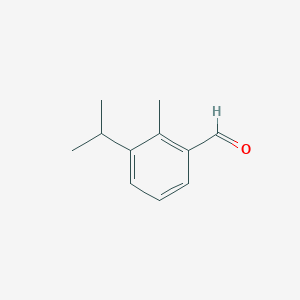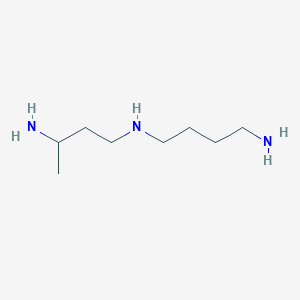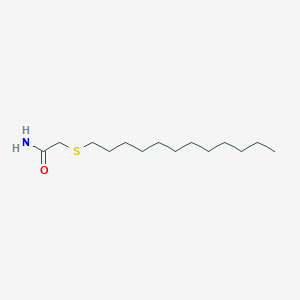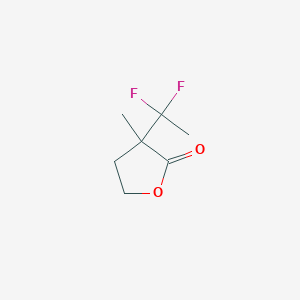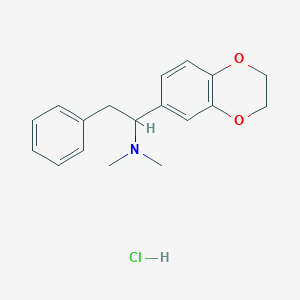
N,N-Dimethyl-alpha-(phenylmethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-alpha-(phenylmethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride, commonly known as PMMA, is a synthetic stimulant drug that belongs to the amphetamine class. It is a white crystalline powder that is similar in structure and effects to MDMA (ecstasy). PMMA was first synthesized in the 1970s and has since gained popularity in the recreational drug market due to its euphoric and stimulating effects. However,
Mécanisme D'action
PMMA acts as a releasing agent for dopamine, norepinephrine, and serotonin in the brain. It binds to the transporters for these neurotransmitters and causes them to release their stored neurotransmitters into the synapse. This results in an increase in the levels of these neurotransmitters in the brain, which produces the stimulating and euphoric effects of PMMA.
Effets Biochimiques Et Physiologiques
PMMA has been shown to increase heart rate, blood pressure, body temperature, and respiration rate in humans and animals. It also produces a sense of euphoria, increased energy, and heightened sensory perception. However, PMMA has been associated with adverse effects such as seizures, hyperthermia, and death.
Avantages Et Limitations Des Expériences En Laboratoire
PMMA has been used in laboratory experiments to study the effects of amphetamines on the brain and behavior. Its chemical structure and mechanism of action are similar to other amphetamines, making it a useful tool for studying these compounds. However, the adverse effects of PMMA limit its usefulness in certain experiments, and caution should be taken when working with this compound.
Orientations Futures
There are several future directions for research on PMMA. One area of interest is the development of new drugs that target the neurotransmitter systems affected by PMMA, with fewer adverse effects. Another area of research is the study of the long-term effects of PMMA on the brain and behavior, as well as its potential for addiction. Additionally, the use of PMMA in animal models to study the neurotoxicity of amphetamines and their effects on the brain could lead to new insights into the mechanisms of drug addiction and potential treatments.
Méthodes De Synthèse
PMMA is synthesized by the reaction of piperonal with nitroethane, followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form PMMA hydrochloride. This method of synthesis has been well-documented in scientific literature.
Applications De Recherche Scientifique
PMMA has been used in scientific research as a tool to study the effects of amphetamines on the brain and behavior. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, reward, and motivation. PMMA has also been used in animal models to study the neurotoxicity of amphetamines and their effects on the brain.
Propriétés
Numéro CAS |
130397-02-3 |
|---|---|
Nom du produit |
N,N-Dimethyl-alpha-(phenylmethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride |
Formule moléculaire |
C18H22ClNO2 |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19(2)16(12-14-6-4-3-5-7-14)15-8-9-17-18(13-15)21-11-10-20-17;/h3-9,13,16H,10-12H2,1-2H3;1H |
Clé InChI |
KGYIMPALTZMCJJ-UHFFFAOYSA-N |
SMILES |
CN(C)C(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
SMILES canonique |
CN(C)C(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
Synonymes |
1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N,N-dimethyl-alpha-(phenylm ethyl)-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



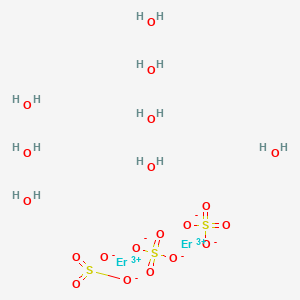
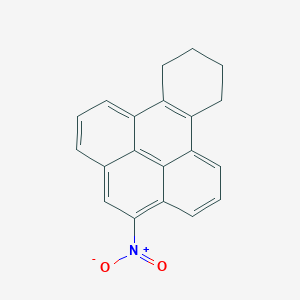
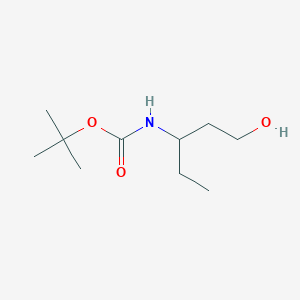
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
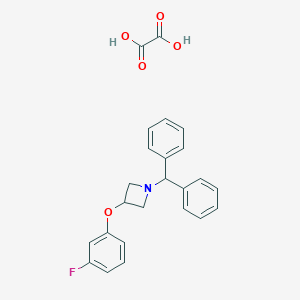
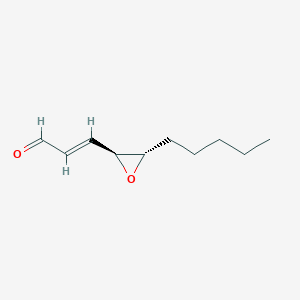
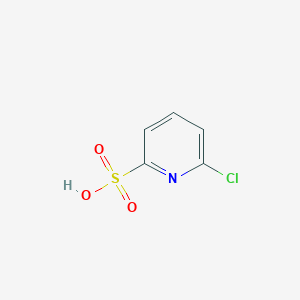
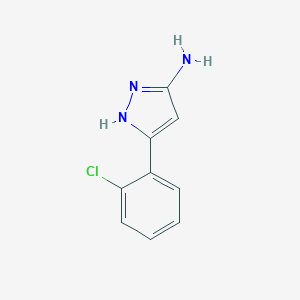
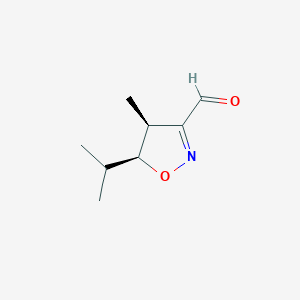
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
